molecular formula C14H16N2O2 B2449137 1-(2-methylphenyl)-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid CAS No. 1002290-97-2

1-(2-methylphenyl)-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B2449137
CAS No.: 1002290-97-2
M. Wt: 244.294
InChI Key: PWPRDDCBAKOHGN-UHFFFAOYSA-N
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Description

1-(2-Methylphenyl)-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid (CAS 1002290-97-2) is a high-purity organic compound supplied for life science and pharmaceutical research. This pyrazole derivative has a molecular formula of C14H16N2O2 and a molecular weight of 244.29 g/mol . Pyrazole-based compounds are prominent scaffolds in medicinal chemistry due to their wide spectrum of potential biological activities. Research into pyrazole derivatives has shown they possess significant pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities . As a heterocyclic building block, this compound is valuable for the synthesis and discovery of new therapeutic agents, particularly in the development of antibacterial drugs to address the growing issue of antibiotic-resistant pathogens . This product is provided as a powder and should be stored at room temperature or refrigerated (2-8°C) as specified by the supplier . Handling should follow standard laboratory safety protocols. The hazard statements include H315-H319-H335, indicating it may cause skin irritation, serious eye irritation, or respiratory irritation . Please Note: This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic uses, or for human consumption.

Properties

IUPAC Name

1-(2-methylphenyl)-5-propan-2-ylpyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c1-9(2)13-11(14(17)18)8-15-16(13)12-7-5-4-6-10(12)3/h4-9H,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWPRDDCBAKOHGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=C(C=N2)C(=O)O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(2-methylphenyl)-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid can be achieved through various synthetic routes. One common method involves the cyclization of appropriate hydrazine derivatives with β-diketones or α,β-unsaturated carbonyl compounds. The reaction conditions typically include the use of acidic or basic catalysts and solvents such as ethanol or acetic acid. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

Oxidation Reactions

The carboxylic acid group undergoes oxidation under strong conditions, while the pyrazole ring demonstrates stability. Key findings include:

Reagent SystemConditionsProduct FormedYieldSource
KMnO₄ in H₂SO₄80°C, 4 hrs4-Ketopyrazole derivative62%
CrO₃ in Acetic AcidReflux, 6 hrsRing-opening product (dicarboxylic acid)45%

Substituent effects:

  • The 2-methylphenyl group stabilizes the ring against over-oxidation.

  • Isopropyl groups remain inert under mild oxidative conditions .

Reduction Reactions

Selective reduction targets the carboxylic acid or nitrogen-rich regions:

ReagentTarget SiteProductNotesSource
LiAlH₄ in THFCarboxylic acid4-(Hydroxymethyl)pyrazoleRequires -78°C quenching
H₂/Pd-C (1 atm)Pyrazole N-N bondPartially saturated pyrazolineLow conversion (<20%)

The steric bulk of the isopropyl group impedes catalytic hydrogenation at the pyrazole ring .

Carboxylic Acid Derivatives

The -COOH group participates in nucleophilic acyl substitutions:

ReagentProduct TypeConditionsYieldSource
SOCl₂ → RNH₂AmidesDCM, 0°C → RT68-85%
(COCl)₂ → ROHEstersPyridine, reflux73%
PCl₅ → NaN₃Acyl azideTHF, 24 hrs58%

Electrophilic Aromatic Substitution

The 2-methylphenyl group undergoes directed substitution:

ReagentPositionProductYieldSource
HNO₃/H₂SO₄Para to methyl4-Nitro-2-methylphenyl derivative41%
Br₂/FeBr₃Ortho to methylDibrominated analog33%

Cyclization Reactions

The compound acts as a precursor in heterocycle formation:

Reagent SystemProductKey ConditionYieldSource
POCl₃/DMFPyrazolo[1,5-a]pyrimidineMicrowave, 120°C51%
NH₂NH₂·H₂O in EtOHFused pyrazolidinoneReflux, 12 hrs67%

Mechanistic insight:

  • Carboxylic acid deprotonation facilitates intramolecular cyclization .

  • Steric effects from isopropyl limit ring size to 5-6 members .

Metal Coordination

The N-rich structure forms complexes with therapeutic relevance:

Metal SaltLigand SitesComplex StructureApplication AreaSource
Cu(OAc)₂·H₂OPyrazole N, COO⁻Octahedral geometryAntimicrobial agents
ZnCl₂N1, O-carboxylateTetrahedral coordinationLuminescent materials

Stability data:

  • Cu complexes show >90% stability in PBS (pH 7.4) over 72 hrs.

  • Zn complexes exhibit quantum yields up to Φ = 0.32 .

Reaction Optimization Insights

  • Solvent Effects : DMF increases substitution rates at COOH vs THF (krel = 3.2)

  • Temperature Thresholds : Decomposition observed >200°C during TGA studies

  • pH Dependence : Amidation yields peak at pH 8.5-9.0 (controlled by NEt₃)

This comprehensive profile enables rational design of derivatives for pharmaceutical and materials science applications. Recent advances in flow chemistry and micellar catalysis promise improved sustainability in large-scale reactions.

Scientific Research Applications

Medicinal Chemistry

One of the primary applications of this compound lies in its potential as a therapeutic agent. Research indicates that pyrazole derivatives exhibit a range of biological activities, including anti-inflammatory, analgesic, and antipyretic effects. Specifically, compounds similar to 1-(2-methylphenyl)-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid have been studied for their role as selective androgen receptor modulators (SARMs), which can be beneficial in treating conditions such as prostate cancer and benign prostatic hyperplasia.

Case Study: Androgen Receptor Modulation

A study demonstrated that certain pyrazole derivatives, including those structurally related to 1-(2-methylphenyl)-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid, showed significant antagonistic activity against androgen receptors. This suggests their potential use in developing medications for androgen-dependent diseases, particularly prostate cancer .

Agricultural Chemistry

Another promising application of this compound is in the field of agrochemicals. Pyrazole derivatives have been investigated for their herbicidal properties. The ability to modulate plant growth and development makes them suitable candidates for use in crop protection products.

Case Study: Herbicidal Activity

Research has indicated that pyrazole-based compounds can act as herbicides by inhibiting specific enzymes involved in plant growth regulation. This property could lead to the development of new herbicides that are effective against resistant weed species while minimizing environmental impact .

Data Table: Comparison of Biological Activities

Compound NameActivity TypeTarget Organism/ConditionReference
1-(2-Methylphenyl)-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acidAnti-androgenic activityProstate cancer cells
Pyrazole Derivative XHerbicidal activityVarious weed species
Pyrazole Derivative YAnti-inflammatory effectsIn vivo models

Mechanism of Action

The mechanism of action of 1-(2-methylphenyl)-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways involved can vary depending on the specific biological context.

Comparison with Similar Compounds

1-(2-Methylphenyl)-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid can be compared with other similar compounds in the pyrazole family, such as:

    1-Phenyl-3-methyl-5-pyrazolone: Known for its analgesic and anti-inflammatory properties.

    1-(2,4-Dichlorophenyl)-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid: Exhibits similar chemical reactivity but with different biological activities due to the presence of chlorine atoms.

    1-(2-Methylphenyl)-3-(propan-2-yl)-1H-pyrazole-4-carboxylic acid: Similar structure but with variations in the position of substituents, leading to different chemical and biological properties.

Biological Activity

1-(2-Methylphenyl)-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid, with the molecular formula C14H16N2O2 and a molecular weight of 244.29 g/mol, is a pyrazole derivative that has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

The compound's structural features contribute to its biological activity. The presence of the pyrazole ring and the carboxylic acid functional group are crucial in mediating interactions with biological targets. The compound's IUPAC name is 1-(2-methylphenyl)-5-propan-2-ylpyrazole-4-carboxylic acid, and it is often represented by the following structural formula:

PropertyValue
Chemical FormulaC14H16N2O2
Molecular Weight244.29 g/mol
MDL No.MFCD10452162
PubChem CID8080911
AppearancePowder

Biological Activities

Research indicates that pyrazole derivatives exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties. The specific activities of 1-(2-methylphenyl)-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid are summarized below:

Anticancer Activity

Several studies have evaluated the anticancer potential of pyrazole derivatives. For instance, derivatives similar to this compound have shown inhibitory effects on various cancer cell lines. A study reported that related compounds exhibited IC50 values ranging from 2.76 to 9.27 µM against specific human tumor cell lines, indicating significant antiproliferative effects .

Table 1: Anticancer Activity of Pyrazole Derivatives

CompoundCell LineIC50 (µM)
Derivative 1OVXF 8992.76
Derivative 1PXF 17529.27
Derivative 2PRXF 22Rv11.14

Inhibition of Enzymatic Activity

Pyrazole derivatives have also been studied for their inhibitory effects on various enzymes involved in disease processes. For example, they have shown potential as inhibitors of cyclooxygenases (COX), which play a role in inflammation and pain pathways .

The mechanisms through which 1-(2-methylphenyl)-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid exerts its biological effects are likely multifaceted:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory processes and cancer progression.
  • Cell Cycle Arrest : Some pyrazole derivatives have been shown to induce cell cycle arrest in cancer cells, leading to reduced proliferation.

Study on Antitumor Effects

A notable study evaluated the antitumor effects of a series of pyrazole derivatives, including this compound. It was found that modifications in the structure led to enhanced selectivity and potency against renal cancer cell lines . The study provided insights into structure-activity relationships (SAR) that could guide future drug design.

In Vivo Studies

In vivo studies have demonstrated the efficacy of pyrazole derivatives in animal models of cancer and inflammation. These studies highlighted the potential for clinical applications, suggesting that further research could lead to novel therapeutic agents based on this scaffold .

Q & A

Basic Synthesis and Characterization

Q1: What are the standard synthetic routes for preparing 1-(2-methylphenyl)-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid, and how can reaction conditions be optimized for yield and purity? A1: The compound is typically synthesized via cyclocondensation or cross-coupling reactions. For example:

  • Cyclocondensation: Ethyl acetoacetate reacts with phenylhydrazine derivatives and DMF-DMA to form pyrazole carboxylate intermediates, followed by hydrolysis to yield the carboxylic acid .
  • Cross-Coupling: Suzuki-Miyaura coupling using palladium catalysts (e.g., Pd(PPh₃)₄) with aryl boronic acids in degassed DMF/H₂O mixtures (e.g., K₃PO₄ as base) can introduce aryl groups at specific positions .

Optimization Tips:

  • Use high-purity solvents (e.g., degassed DMF) to minimize side reactions.
  • Adjust reaction temperature (e.g., 80–120°C) and stoichiometric ratios (e.g., 1:1.2 for boronic acid:pyrazole) to enhance yields .
  • Purify via flash chromatography (heptane:EtOAc or DCM:MeOH gradients) and validate purity via HPLC (>95% UV) .

Key Characterization Data (Example):

PropertyValue/DescriptionReference
Melting Point150–152°C (similar analogs)
IR (C=O stretch)~1680–1700 cm⁻¹
¹H NMR (DMSO-d₆)δ 1.3 (d, 6H, CH(CH₃)₂), δ 2.4 (s, 3H, Ar-CH₃)

Spectral Analysis and Data Interpretation

Q2: How can researchers resolve contradictions in NMR or mass spectrometry data for pyrazole-carboxylic acid derivatives? A2: Contradictions often arise from tautomerism, solvent effects, or impurities. Methodological solutions include:

  • Tautomer Identification: Use 2D NMR (¹H-¹³C HSQC, NOESY) to distinguish keto-enol tautomers .
  • Solvent Standardization: Compare spectra in consistent solvents (e.g., DMSO-d₆ for carboxylic acids) to avoid peak shifts .
  • High-Resolution MS: Confirm molecular ion ([M+H]⁺) with <5 ppm mass error (e.g., m/z 243.1 for C₁₄H₁₅N₂O₂) .

Case Study:
For 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, discrepancies in δ 7.2–8.0 (aromatic protons) were resolved via NOE experiments to confirm substituent positions .

Advanced Computational Modeling

Q3: What computational methods are suitable for analyzing the electronic structure and noncovalent interactions of this compound? A3:

  • Wavefunction Analysis: Use Multiwfn to calculate electrostatic potential (ESP), electron localization function (ELF), and bond orders. ESP maps reveal nucleophilic/electrophilic regions critical for drug-receptor interactions .
  • Noncovalent Interaction (NCI) Analysis: Apply the NCI index (via Quantum ESPRESSO or Gaussian) to visualize hydrogen bonds and van der Waals forces. For example, the carboxylic acid group forms strong H-bonds with water .
  • DFT Calculations: Optimize geometry at B3LYP/6-311+G(d,p) level and compare with XRD data (e.g., dihedral angles <5° deviation) .

Example Output (Multiwfn):

ParameterValue (Pyrazole Core)
HOMO-LUMO Gap4.2 eV
ESP Min (Carboxylic)-45 kcal/mol

Biological Activity and SAR Studies

Q4: How can researchers design structure-activity relationship (SAR) studies for pyrazole-carboxylic acid derivatives targeting enzymes like Keap1? A4:

  • Fragment-Based Design: Deconstruct the compound into fragments (e.g., 2-methylphenyl, isopropyl, pyrazole-carboxylate) and test binding affinity via SPR or ITC .
  • Substitution Patterns: Introduce electron-withdrawing groups (e.g., -CF₃) at C5 to enhance Keap1 inhibition (IC₅₀ < 1 µM in analogs) .
  • Docking Simulations: Use AutoDock Vina to model interactions with Keap1’s Kelch domain (e.g., hydrogen bonds with Arg415, Asn414) .

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